N6-Benzoyl-2'-O-methyl-adenosine

Description

Significance of Modified Nucleosides in Molecular Biology and Research

Modified nucleosides are naturally occurring or synthetic variations of the standard nucleosides (adenosine, guanosine (B1672433), cytidine, thymidine, and uridine) that form the basis of nucleic acids. In nature, these modifications are widespread and play critical roles in a range of cellular functions. bldpharm.combldpharm.com For instance, N6-methyladenosine (m6A) is the most common modification in the messenger RNA (mRNA) of eukaryotes and is involved in regulating mRNA processing, translocation, stability, and translation. nih.govresearchgate.net These modifications are not merely decorative; they can fine-tune the structure and function of RNA and DNA by altering base pairing, stacking interactions, and resistance to enzymatic degradation. bldpharm.combldpharm.com

The importance of modified nucleosides extends prominently into medicinal chemistry and biotechnology. bldpharm.comacs.org Scientists create nucleoside analogs to act as therapeutic agents, particularly in antiviral and anticancer treatments. bldpharm.combiosynth.com These molecules can function as "decoys" that competitively inhibit enzymes essential for viral replication or cancer cell proliferation, such as DNA polymerase. bldpharm.combiosynth.com By incorporating into the growing DNA or RNA chain, they can terminate the process, thereby halting the spread of a virus or the growth of a tumor. bldpharm.com Notable examples of modified nucleosides used in medicine include Gemcitabine for cancer treatment and Zidovudine (AZT) for combating HIV. biosynth.com

Furthermore, modified nucleosides are indispensable tools in molecular biology research and diagnostics. Modifications that enhance stability, such as 2'-O-methylation, make oligonucleotides more resistant to nuclease degradation, a crucial feature for applications like antisense therapy and RNA interference (RNAi). Locking the sugar's conformation through modification can increase binding affinity to target nucleic acid sequences, which is highly valuable for diagnostic probes. biosynth.com The ability to synthesize nucleosides with specific alterations allows researchers to probe the mechanisms of enzymes like polymerases, expand the genetic alphabet in synthetic biology, and investigate the intricate roles of natural modifications in biological pathways. frontiersin.org

N6-Benzoyl-2'-O-methyl-adenosine as a Representative Adenosine (B11128) Derivative for Academic Inquiry

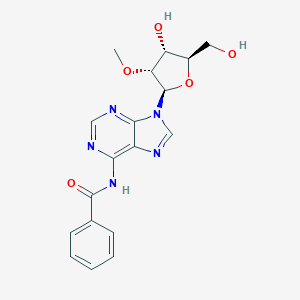

This compound is a synthetic derivative of the natural nucleoside adenosine, featuring two key modifications: a benzoyl group attached to the N6 position of the adenine (B156593) base and a methyl group at the 2'-hydroxyl position of the ribose sugar. These specific alterations are not random; they are deliberately introduced to bestow particular chemical properties that make the compound a valuable tool in academic and industrial research, particularly in the synthesis of oligonucleotides.

The benzoyl group at the N6 position serves as a protecting group for the exocyclic amine of adenine. wikipedia.org In the complex, multi-step process of synthesizing DNA or RNA strands, it is essential to prevent unwanted side reactions at the reactive amine. The benzoyl group effectively "caps" this position, ensuring that the adenine base does not interfere with the coupling reactions that build the oligonucleotide chain. wikipedia.org

The second modification, the 2'-O-methyl group, confers several advantageous properties. It enhances the stability of RNA against degradation by enzymes (nucleases) and improves the binding affinity of the resulting oligonucleotide to its complementary nucleic acid strand. This increased stability and affinity are highly desirable for therapeutic oligonucleotides, such as antisense agents, and for creating reliable diagnostic probes. biosynth.com

This compound is thus a prime example of a modified nucleoside designed for a specific research application: the production of custom DNA and RNA sequences (oligonucleotides). lookchem.com Its structure is engineered to be compatible with the chemical processes of automated oligonucleotide synthesis. After the full nucleic acid sequence is assembled, the benzoyl protecting group can be removed under basic conditions to reveal the natural adenine structure, allowing for correct base pairing in the final product. wikipedia.org The compound serves as a critical raw material for creating nucleic acid-based tools for research, diagnostics, and the development of novel therapeutics. lookchem.commedchemexpress.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₉N₅O₅ | lookchem.com |

| Molecular Weight | 385.37 g/mol | lookchem.com |

| CAS Number | 85079-00-1 | lookchem.com |

| Key Modifications | N6-benzoyl group, 2'-O-methyl group |

Structure

3D Structure

Properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O5/c1-27-14-13(25)11(7-24)28-18(14)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26)/t11-,13-,14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFHSPQCDRKMQJ-XWXWGSFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of N6 Benzoyl 2 O Methyl Adenosine

Strategies for Regioselective Synthesis of 2'-O-Methylated Adenosines

The regioselective methylation of the 2'-hydroxyl group of adenosine (B11128), in the presence of the chemically similar 3'- and 5'-hydroxyl groups, presents a significant synthetic challenge. Overcoming this requires a combination of sophisticated protecting group strategies and precisely controlled reaction conditions.

Protecting Group Chemistry in Ribonucleoside Synthesis

The use of protecting groups is a cornerstone of ribonucleoside chemistry, preventing unwanted side reactions at various functional groups. nih.govspringernature.com In the context of synthesizing 2'-O-methylated adenosines, the primary hydroxyl at the 5'-position is often protected with a bulky dimethoxytrityl (DMT) group. This acid-labile group is readily removed under mild conditions.

The exocyclic amino group of adenine (B156593) is typically protected to prevent modification during subsequent reactions. Acyl groups, such as benzoyl (Bz), are commonly employed for this purpose. wikipedia.orgsigmaaldrich.comyoutube.com These groups are stable to the conditions of oligonucleotide synthesis but can be removed with basic treatment, often using aqueous or gaseous ammonia (B1221849) or methylamine. wikipedia.orgyoutube.com

The selective protection of the 2'- and 3'-hydroxyl groups is the most critical and challenging aspect. A variety of protecting groups have been explored, each with its own advantages and limitations regarding ease of introduction, stability, and removal. umich.edu

Common Protecting Groups in Ribonucleoside Synthesis

| Functional Group | Protecting Group | Abbreviation | Key Features |

|---|---|---|---|

| 5'-Hydroxyl | Dimethoxytrityl | DMT | Acid-labile, allows for monitoring of coupling efficiency. umich.edu |

| Exocyclic Amine (Adenine) | Benzoyl | Bz | Base-labile, stable during synthesis. wikipedia.orgsigmaaldrich.comyoutube.com |

Transglycosylation Approaches for N6-Benzoyl-2'-O-methyl-adenosine Generation

While direct synthesis is common, enzymatic or chemical transglycosylation offers an alternative route. This method involves the transfer of a pre-modified sugar moiety to a nucleobase. In the context of this compound, this could theoretically involve the enzymatic coupling of N6-benzoyladenine with a 2-O-methylribose-1-phosphate donor. However, the more prevalent strategies involve the direct modification of the intact adenosine nucleoside.

Regioselective Alkylation and Acylation Techniques

Achieving regioselective methylation at the 2'-position is a pivotal step. Direct methylation of unprotected adenosine often leads to a mixture of products, including methylation at the N1, N6, 2'-O, and 3'-O positions. chemicalbook.comacs.org Therefore, strategies that favor 2'-O-methylation are crucial.

One approach involves the use of a stannous chloride (SnCl2) catalyst. By carefully controlling reaction conditions such as temperature and the timing of the addition of the methylating agent (e.g., diazomethane), the regioselectivity of the methylation can be directed towards the 2'-hydroxyl group. nih.gov For instance, mixing a stoichiometric amount of stannous chloride with 2-aminoadenosine (B16350) at room temperature in DME, followed by a brief heating and immediate addition of diazomethane, results in efficient and selective 2'-O-methylation. nih.gov

Another strategy involves the temporary protection of the 3'- and 5'-hydroxyl groups, leaving the 2'-hydroxyl available for methylation. This can be achieved through the formation of a cyclic acetal (B89532) between the 3'- and 5'-hydroxyls. Subsequent methylation and deprotection yield the desired 2'-O-methylated product.

Phase-transfer catalysis has also been employed for the alkylation of N6-acylated adenosine derivatives. The choice of the N-acyl group can influence the site of alkylation. For example, using an N6-benzoyl group can lead to a mixture of N1 and N6-alkylated products, whereas an N6-acetyl group tends to direct alkylation to the N6 position. rsc.orgresearchgate.net

Comparison of Methylation Strategies for Adenosine

| Method | Key Reagents | Selectivity | Notes |

|---|---|---|---|

| Direct Methylation | Methyl iodide, base | Low, mixture of products chemicalbook.com | Requires extensive purification. |

| Stannous Chloride Catalysis | Diazomethane, SnCl2 | High for 2'-O or 3'-O depending on conditions nih.gov | Allows for selective monomethylation of unprotected ribonucleosides. nih.gov |

Enzymatic Separation Techniques for Regioisomeric Purity

Even with optimized regioselective synthesis, mixtures of 2'-O-methyl and 3'-O-methyl isomers can be formed. The separation of these closely related regioisomers can be challenging by conventional chromatographic methods. Enzymatic techniques offer a highly specific and efficient alternative for achieving high regioisomeric purity.

For example, the enzyme adenosine deaminase can be used to selectively deaminate one isomer, allowing for the facile separation of the desired product. In the synthesis of 2'-O-methylguanosine from 2-aminoadenosine, adenosine deaminase efficiently converts the 2'-O-methyl-2-aminoadenosine to the desired guanosine (B1672433) derivative, leaving the 3'-O-methyl isomer unreacted or reacting at a much slower rate. nih.gov This enzymatic conversion facilitates the purification of the desired 2'-O-methylated nucleoside. nih.gov

Phosphoramidite (B1245037) Chemistry and Oligonucleotide Incorporation

The synthesis of oligonucleotides is a stepwise process that relies on the use of specially modified nucleoside monomers called phosphoramidites. This compound is converted into its phosphoramidite derivative to enable its incorporation into growing oligonucleotide chains.

Role of N6-Benzoyl Protection in Oligonucleotide Synthesis

The N6-benzoyl protecting group on the adenine base is essential for modern automated oligonucleotide synthesis. wikipedia.orgsigmaaldrich.comyoutube.com Its primary role is to prevent the exocyclic amino group from participating in unwanted side reactions during the phosphoramidite coupling steps. sigmaaldrich.comharvard.edu The phosphoramidite chemistry involves the use of an acid catalyst to activate the incoming monomer, and the N6-benzoyl group is stable under these conditions. twistbioscience.com

Furthermore, this protection prevents modification of the adenine base during the oxidation step, which converts the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. twistbioscience.com The N6-benzoyl group remains on the nucleobase throughout the entire chain assembly process. After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the N6-benzoyl groups, are removed in a final deprotection step, typically using concentrated aqueous ammonia. sigmaaldrich.comharvard.edu This reveals the natural nucleobases, allowing for the proper formation of hydrogen bonds in the final oligonucleotide. sigmaaldrich.com The use of the N6-benzoyl group, in conjunction with other base and sugar protecting groups, is a critical element that enables the high efficiency and fidelity of automated oligonucleotide synthesis. harvard.edu

2'-O-Methyl Modification for Enhanced Oligonucleotide Stability and Affinity

The introduction of a methyl group at the 2'-hydroxyl position of the ribose sugar in nucleosides, such as in this compound, is a pivotal chemical modification in the synthesis of therapeutic oligonucleotides. numberanalytics.com This modification imparts several advantageous properties, most notably enhanced stability against enzymatic degradation and improved binding affinity to complementary nucleic acid sequences. nih.gov

The 2'-O-methyl (2'-OMe) group provides significant protection against nuclease-mediated hydrolysis. nih.gov Nucleases, which are enzymes that cleave the phosphodiester bonds in the backbone of nucleic acids, are a major barrier to the in vivo stability of unmodified oligonucleotides. The steric hindrance provided by the 2'-OMe group makes the phosphodiester linkage less accessible to these enzymes, thereby increasing the oligonucleotide's half-life in biological fluids. nih.govwikipedia.org For example, while unmodified oligonucleotides are rapidly degraded, the incorporation of 2'-OMe modifications, often in conjunction with a phosphorothioate (B77711) (PS) backbone, dramatically increases resistance to both endonucleases and exonucleases. nih.gov

Beyond stability, the 2'-O-methyl modification significantly enhances the binding affinity of an oligonucleotide for its target RNA sequence. This is reflected in an increase in the melting temperature (Tm) of the resulting duplex. The Tm is the temperature at which half of the double-stranded nucleic acid molecules dissociate into single strands, and a higher Tm indicates a more stable duplex. The 2'-OMe modification locks the ribose pucker into an N-type conformation, which is characteristic of A-form helices, the native conformation of RNA-RNA and DNA-RNA duplexes. nih.govacs.org This pre-organization of the oligonucleotide into an RNA-like structure reduces the entropic penalty of binding to a target RNA, leading to a more stable hybrid. acs.org Research has consistently shown that duplexes formed between 2'-O-methyl-modified oligonucleotides and complementary RNA have higher melting temperatures compared to their unmodified DNA-RNA or phosphorothioate-DNA-RNA counterparts. nih.gov

| Oligonucleotide Type | Duplex Structure | Relative Melting Temperature (Tm) | Key Advantage |

|---|---|---|---|

| 2'-O-Methyl-Modified S-ODN | Me-S-ODN·RNA | Highest | Increased binding affinity and stability |

| Normal DNA | DNA·RNA | Intermediate | Standard baseline |

| Phosphorothioate ODN (S-ODN) | S-ODN·RNA | Lowest | Nuclease resistance but lower affinity |

This table provides a generalized comparison based on findings reported in the literature, which state the melting temperatures are in the order of Me-S-ODN·RNA > normal DNA·RNA > S-ODN·RNA. nih.gov

This combination of high nuclease resistance and strong, specific binding affinity makes 2'-O-methylated oligonucleotides, constructed using building blocks like this compound, highly valuable for applications such as antisense therapies and splice-switching oligonucleotides. nih.govnih.gov

Solid-Phase Oligonucleotide Synthesis Applications

This compound is a critical building block for the automated solid-phase synthesis of modified oligonucleotides. lookchem.com To be used in this process, it is first converted into a phosphoramidite derivative, a specially activated form of the nucleoside that facilitates the sequential addition of nucleotides to a growing chain. wikipedia.orgnih.gov

The standard phosphoramidite building block derived from this compound is typically N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methyladenosine-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite. broadpharm.combroadpharm.com Each component of this complex molecule has a specific function within the synthesis cycle:

N6-Benzoyl Group: This is a protecting group for the exocyclic amine on the adenine base. It prevents this nitrogen from participating in unwanted side reactions during the oligonucleotide assembly process. This benzoyl group is stable throughout the synthesis cycles and is removed during the final deprotection step, typically with aqueous ammonia. nih.gov

2'-O-Methyl Group: This is the key functional modification on the ribose sugar, providing the enhanced stability and affinity discussed previously. nih.gov

5'-O-(4,4'-dimethoxytrityl) (DMT) Group: The DMT group is a bulky acid-labile protecting group attached to the 5'-hydroxyl of the ribose. wikipedia.org It protects the 5'-hydroxyl during the phosphitylation reaction to create the phosphoramidite and during the subsequent coupling step. At the beginning of each synthesis cycle, the DMT group is removed with a mild acid (e.g., trichloroacetic acid or dichloroacetic acid in dichloromethane) to expose the free 5'-hydroxyl, which then serves as the nucleophile for the next coupling reaction.

3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite: This is the reactive phosphite triester moiety at the 3'-position. wikipedia.org In the presence of a weak acid activator, such as tetrazole or a derivative, the diisopropylamino group is protonated and leaves. acs.org This creates a highly reactive phosphite intermediate that readily couples with the free 5'-hydroxyl of the oligonucleotide chain, which is anchored to a solid support (e.g., controlled pore glass, CPG). The cyanoethyl group is a phosphate protecting group that is stable during the synthesis but easily removed by a β-elimination reaction during the final deprotection step. wikipedia.org

The synthesis proceeds in a cycle of four main steps: deblocking (DMT removal), coupling (addition of the new phosphoramidite), capping (to block unreacted 5'-hydroxyls), and oxidation (to convert the unstable phosphite triester linkage to a more stable phosphate triester). By using phosphoramidites of this compound, along with the corresponding building blocks for cytidine, guanosine, and uridine/thymidine, scientists can precisely assemble custom oligonucleotides with desired sequences and patterns of 2'-O-methyl modification. researchgate.net

| Component | Chemical Group | Function in Solid-Phase Synthesis |

|---|---|---|

| Base Protecting Group | N6-Benzoyl | Prevents side reactions at the adenine exocyclic amine. |

| 5'-Hydroxyl Protecting Group | 4,4'-Dimethoxytrityl (DMT) | Protects the 5'-OH; removed by acid to allow chain elongation. |

| 3'-Reactive Group | (N,N-diisopropyl-β-cyanoethyl)phosphoramidite | Activated for coupling to the 5'-OH of the growing chain. |

| Sugar Modification | 2'-O-Methyl | Confers nuclease resistance and high binding affinity to the final oligonucleotide. |

| Phosphate Protecting Group | β-Cyanoethyl | Protects the phosphite/phosphate linkage during synthesis. |

Biological Activities of N6 Benzoyl 2 O Methyl Adenosine in Experimental Systems

Antiviral Mechanisms of Action in Cellular and Molecular Studies

The antiviral properties of adenosine (B11128) analogues are a significant area of research. Modifications to the adenosine structure, such as those in N6-Benzoyl-2'-O-methyl-adenosine, can lead to compounds that interfere with viral life cycles. The N6-methyladenosine (m6A) modification, a related and prevalent modification in eukaryotic mRNA, has been shown to be a key regulator in virus-host interactions, influencing viral replication and the host's immune response. nih.gov

Studies on related N6-methyladenosine (m6A) modifications have revealed their significant role in viral replication. The m6A modification of mRNA can either promote or inhibit viral replication depending on the virus and the host cell context. nih.govplos.org For instance, in some viral infections, the host cell's m6A machinery is modulated to create an antiviral state. nih.gov Host cells can impair the activity of RNA m6A demethylases in response to viral infection, leading to altered cellular metabolism that inhibits viral replication. nih.gov This suggests that compounds like this compound could potentially influence these pathways. The presence of m6A on viral RNA can also affect its recognition by the host's innate immune sensors, thereby modulating the antiviral response. nih.govnih.gov It has been reported that the degradation of the incoming viral genome, influenced by m6A readers, can lead to the inhibition of viral replication. frontiersin.org

The process of messenger RNA (mRNA) synthesis and its subsequent stability are critical for both host cells and invading viruses. The m6A modification is known to regulate multiple aspects of mRNA metabolism, including splicing, localization, stability, and translation. nih.govnih.gov The binding of specific "reader" proteins to m6A-modified mRNA can determine the fate of the transcript. nih.gov For example, the YTHDF2 protein recognizes m6A-containing mRNAs and directs them to mRNA decay sites, thereby reducing their stability. nih.gov This mechanism can be exploited to control viral gene expression. By interfering with the stability of viral mRNAs, compounds that mimic or influence the m6A modification could disrupt the production of viral proteins necessary for replication. The dynamic nature of m6A modification, regulated by "writer" and "eraser" enzymes, presents a potential target for therapeutic intervention. nih.govnih.gov

Anticancer Research Applications

Purine (B94841) nucleoside analogs have demonstrated broad antitumor activity, and research into compounds like this compound is part of this ongoing effort. medchemexpress.com The aberrant m6A modification has been implicated in the development and progression of various human cancers. nih.govnih.gov This has led to the exploration of m6A regulators as potential targets for cancer therapy. nih.govnih.gov

Ribonucleotide reductase (RNR) is a crucial enzyme for DNA synthesis, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. The activity of RNR is often upregulated in cancer cells to support their rapid proliferation. Certain nucleoside analogs exert their anticancer effects by inhibiting RNR. nih.gov While some N6-substituted adenosine analogues have shown antiproliferative activity related to RNR inhibition, modifications at other positions can impact this activity. nih.gov The study of compounds like this compound contributes to understanding the structure-activity relationships for targeting RNR.

Preclinical studies involving various cancer cell lines are essential for evaluating the anticancer potential of new compounds. N6-substituted adenosine analogues have been tested against panels of human leukemia and carcinoma cell lines, with some compounds displaying significant antiproliferative activity. nih.gov The mechanisms underlying this activity often involve the induction of apoptosis (programmed cell death). medchemexpress.comnih.gov The role of m6A modification in regulating apoptosis has been a subject of investigation, with findings suggesting that it can either promote or suppress this process depending on the cellular context and the specific genes involved. nih.gov Research in this area aims to elucidate how compounds like this compound might modulate these pathways to inhibit tumor growth.

Interactive Data Tables

Table 1: Key Proteins in m6A Modification and Their Functions

| Protein Class | Protein Example | Function | Relevance |

|---|---|---|---|

| Writers | METTL3/METTL14 | Catalyze the addition of the m6A mark to RNA. | Essential for establishing the m6A epitranscriptome. nih.gov |

| Erasers | ALKBH5, FTO | Remove the m6A mark from RNA. | Allows for the dynamic regulation of RNA methylation. nih.govnih.gov |

| Readers | YTHDF1, YTHDF2 | Bind to m6A-modified RNA to mediate its downstream effects. | Influence mRNA stability, translation, and localization. plos.orgnih.gov |

Table 2: Investigated Biological Effects of Related Adenosine Analogs

| Biological Effect | Research Focus | Key Findings |

|---|---|---|

| Antiviral Activity | Inhibition of viral replication and interference with viral mRNA. | m6A modification can reprogram cellular metabolism to inhibit viral replication. nih.gov |

| Anticancer Activity | Inhibition of cancer cell proliferation and induction of apoptosis. | Some N6-substituted adenosine analogues show potent antiproliferative activity. nih.gov |

| Enzyme Inhibition | Targeting of enzymes crucial for cell proliferation, such as Ribonucleotide Reductase. | Inhibition of RNR is a mechanism of action for some anticancer nucleoside analogs. nih.gov |

Advanced Analytical and Computational Approaches for N6 Benzoyl 2 O Methyl Adenosine Research

Chromatographic and Spectrometric Techniques for Detection and Quantification

Chromatographic and spectrometric methods are foundational for the analysis of modified nucleosides, providing high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for the quantitative analysis of modified nucleosides from diverse biological samples, including RNA, DNA, and physiological fluids. tandfonline.comresearchgate.net This method allows for the separation and resolution of a wide array of nucleosides in a single analytical run. tandfonline.comresearchgate.nettandfonline.com The effectiveness of HPLC is demonstrated in its ability to separate over forty different modified nucleosides from transfer RNA (tRNA). tandfonline.comresearchgate.net

For successful analysis, RNA samples are typically subjected to enzymatic hydrolysis to break them down into their constituent nucleosides before HPLC analysis. tandfonline.comresearchgate.net The separation is often achieved using a C18 column with a gradient elution of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. thepharmajournal.com Detection is commonly performed using UV absorbance at specific wavelengths, such as 254 nm. thepharmajournal.com The retention time of each nucleoside under specific chromatographic conditions is a key parameter for its identification. thepharmajournal.com

| Parameter | Description | Reference |

|---|---|---|

| Column | Phenomenex C-18 (150 x 4.60 mm) | thepharmajournal.com |

| Mobile Phase | A: 50 mM Phosphate buffer (pH 5.8) B: Acetonitrile | thepharmajournal.com |

| Flow Rate | 0.5 mL/min | thepharmajournal.com |

| Detection | UV at 254 nm | thepharmajournal.com |

| Sample Preparation | Enzymatic hydrolysis of RNA to nucleosides | tandfonline.comresearchgate.net |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of modified nucleosides. nih.govnih.govresearchgate.net This technique is particularly valuable due to the low prevalence of many modified nucleosides in biological samples. nih.gov LC-MS/MS can be adapted for nearly any modified nucleoside of interest. nih.gov The workflow typically involves the enzymatic digestion of RNA into individual nucleosides, followed by their separation via liquid chromatography and subsequent detection and quantification by a mass spectrometer. nih.gov

The use of techniques like dynamic multiple reaction monitoring (MRM) allows for the quantification of very low amounts of RNA modifications. nih.govresearchgate.net For absolute quantification, stable isotope-labeled internal standards are often employed. nih.gov Recent advancements in LC-MS/MS technology and the development of optimized method packages, which include chromatographic conditions and MS parameters, have streamlined the analysis of modified nucleosides in various biological matrices like urine and blood serum. shimadzu.com Multi-column LC-MS/MS methods have also been developed to enable rapid and selective simultaneous quantification of multiple modified nucleosides. elsevierpure.com

| Aspect | Description | Reference |

|---|---|---|

| Principle | Combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. | nih.govnih.gov |

| Sample Preparation | Enzymatic digestion of RNA into constituent ribonucleosides. | nih.gov |

| Quantification | Often utilizes stable isotope-labeled internal standards for absolute quantification. | nih.gov |

| Advanced Techniques | Dynamic Multiple Reaction Monitoring (MRM) and Neutral Loss Scan for high sensitivity and discovery of unknown modifications. | nih.govresearchgate.net |

| Advantages | High sensitivity, specificity, and adaptability for a wide range of modified nucleosides. Considered an orthogonal method for validating NGS data. | nih.govnih.gov |

Next-Generation Sequencing-Based Approaches for RNA Modifications (Contextual to m6A)

While direct sequencing of N6-Benzoyl-2'-O-methyl-adenosine is not the primary focus, the methodologies developed for mapping the related and highly abundant N6-methyladenosine (m6A) modification provide a crucial framework for understanding how modified nucleosides can be studied at a transcriptome-wide level.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq), also known as m6A-seq, is a widely used technique to map m6A modifications across the transcriptome. cd-genomics.comnih.govnih.gov The method involves the fragmentation of total RNA, followed by immunoprecipitation using an antibody specific to m6A. cd-genomics.comsysy.com The enriched m6A-containing RNA fragments are then used to construct a cDNA library for high-throughput sequencing. cd-genomics.comsysy.com

The resulting sequencing reads are mapped to the genome to identify enriched regions, or "peaks," which correspond to the locations of m6A modifications. nih.gov While powerful, a limitation of standard MeRIP-seq is its resolution, which is typically around 100-200 nucleotides, meaning it identifies regions containing m6A rather than the precise modified base. nih.govspringernature.com Refinements to the protocol have been developed to allow for the analysis of samples with low RNA input, which is crucial for clinical applications. nih.govnih.gov

| Step | Description | Reference |

|---|---|---|

| RNA Extraction and Fragmentation | Total RNA is extracted and fragmented into smaller pieces (typically ~100-300 nt). | cd-genomics.com |

| Immunoprecipitation (IP) | Fragmented RNA is incubated with an m6A-specific antibody to capture m6A-containing fragments. | nih.govsysy.com |

| Elution and Library Preparation | The captured RNA is eluted and used to prepare a library for next-generation sequencing. | cd-genomics.comsysy.com |

| Sequencing and Data Analysis | The library is sequenced, and reads are mapped to a reference genome to identify m6A peaks. | nih.gov |

To overcome the resolution limitations of MeRIP-seq, several methods have been developed to map m6A modifications at single-nucleotide resolution.

SCARLET (site-specific cleavage and radioactive-labeling followed by ligation-assisted extraction and thin-layer chromatography) is a method that can quantify the absolute levels of RNA modifications at specific sites. nih.gov However, it is a low-throughput technique that is generally suitable for abundant RNA species. nih.gov

miCLIP (m6A individual-nucleotide-resolution cross-linking and immunoprecipitation) is a technique that utilizes UV cross-linking of an m6A antibody to RNA. nih.govspringernature.comnih.gov This cross-linking event induces specific mutations during reverse transcription, allowing for the identification of the precise location of the m6A modification. nih.govspringernature.comnih.gov

eTAM-seq (evolved TadA-assisted N6-methyladenosine sequencing) is a more recent enzyme-assisted method that achieves single-base resolution and quantification of m6A. nih.govfrontiersin.org This technique uses a hyperactive engineered deaminase (TadA8.20) that converts unmodified adenosine (B11128) (A) to inosine (B1671953) (I), which is then read as guanosine (B1672433) (G) during sequencing. nih.govfrontiersin.org Since m6A is resistant to this deamination, its location can be identified as a persistent 'A' in the sequencing data. nih.gov A key advantage of eTAM-seq is that it preserves RNA integrity and can be used with very low amounts of input material, even as few as 10 cells. nih.govfrontiersin.org

| Method | Principle | Resolution | Key Advantage | Reference |

|---|---|---|---|---|

| miCLIP | UV cross-linking and antibody-induced mutations. | Single-nucleotide | Maps m6A and m6Am at single-nucleotide resolution. | nih.govspringernature.comnih.gov |

| SCARLET | Site-specific cleavage and radioactive labeling. | Single-nucleotide | Provides absolute quantification of modification levels. | nih.govnih.gov |

| eTAM-seq | Enzymatic deamination of 'A' to 'I', leaving m6A intact. | Single-nucleotide | Quantitative, requires very low input material, and preserves RNA integrity. | nih.govfrontiersin.org |

Computational Modeling and Structural Elucidation

Computational methods are increasingly vital for understanding how modified nucleosides, such as this compound, influence the structure and stability of RNA. The inclusion of nucleotide modifications in computational models is crucial for the accurate prediction of RNA structure, energetics, and kinetics. nih.gov

All-atom force fields have been developed for many known RNA modifications, enabling their study through molecular dynamics simulations. nih.gov These simulations can provide insights into the structural and thermodynamic consequences of nucleoside modifications. For example, alchemical free energy simulations can be used to estimate the change in thermodynamic stability of an RNA duplex upon the introduction of a modified nucleotide. nih.gov Such computational predictions can be validated against experimental data, for instance, from thermal denaturation experiments. nih.gov

These computational approaches are essential for bridging the gap between sequencing data, which identifies the location of modifications, and the functional consequences of these modifications, which are often mediated through changes in RNA structure and its interactions with other molecules. nih.gov

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and other ab initio quantum chemistry methods are foundational computational tools for characterizing the electronic structure and predicting the physicochemical properties of molecules from first principles. For this compound, these calculations can elucidate its intrinsic properties, such as electron distribution, molecular orbital energies, and electrostatic potential. This information is crucial for understanding its reactivity, stability, and non-covalent interaction capabilities.

While specific peer-reviewed DFT studies focusing exclusively on this compound are not prominent in the literature, its properties have been predicted using computational methods, likely including DFT. These predictions offer a baseline for its chemical behavior.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| pKa | 7.87 ± 0.43 lookchem.com | Indicates the acidity of the molecule, influencing its charge state in physiological conditions. |

| Density | 1.59 ± 0.1 g/cm³ lookchem.com | Provides information about the molecule's packing in a solid state. |

| LogP | 0.41720 lookchem.com | Represents the lipophilicity of the compound, affecting its solubility and membrane permeability. |

| Polar Surface Area (PSA) | 131.62 Ų lookchem.com | Correlates with the molecule's ability to form hydrogen bonds and influences transport properties. |

Ab initio and DFT calculations would be invaluable for a deeper understanding. For instance, they could be used to:

Calculate the precise bond dissociation energies to predict metabolic weak points.

Simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

Determine the distribution of partial charges on each atom, which is essential input for creating accurate parameters for molecular docking and molecular dynamics simulations.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are essential to hypothesize its potential biological targets and understand its mechanism of action at a molecular level.

Given its structure as a modified adenosine, logical biological targets include adenosine receptors and enzymes that process purine (B94841) nucleosides. Studies on analogous N6-substituted adenosine derivatives provide a roadmap for potential interactions. For example, molecular modeling of N6-benzyladenosine analogues has been used to characterize their binding mode within the active site of Toxoplasma gondii adenosine kinase, an enzyme crucial for the parasite's purine salvage pathway. nih.gov These studies revealed how different substituents on the benzyl (B1604629) ring could enhance binding through hydrophobic and van der Waals interactions. nih.gov

Similarly, various N6-substituted adenosine derivatives have been evaluated for their binding affinity and selectivity at human adenosine receptors (A1, A2A, A2B, and A3). nih.govnih.gov Docking these analogs into receptor models helps elucidate the structural basis for their observed potency and selectivity, guiding the design of new agonists or antagonists. researchgate.net

For this compound, molecular docking could be used to:

Explore Binding to Adenosine Receptors: Simulate its interaction with the binding pockets of A1, A2A, A2B, and A3 receptors to predict its potential as a selective agonist or antagonist.

Investigate Enzyme Interactions: Model its fit within the active sites of enzymes like adenosine deaminase or various kinases to assess whether it could act as a substrate or inhibitor.

Analyze RNA-Protein Interactions: If incorporated into an oligonucleotide, docking could help predict how the benzoyl and methyl modifications influence the binding of the RNA strand to target proteins, such as RNA-binding proteins or nucleases.

These computational predictions generate testable hypotheses, allowing for more focused and efficient experimental validation.

Conformational Analysis through Theoretical Calculations

The three-dimensional shape, or conformation, of a nucleoside analog is critical to its ability to be incorporated into a nucleic acid strand and to interact with biological targets. Theoretical calculations are used to determine the energetically preferred conformations of this compound by exploring the rotational freedom around its key chemical bonds.

Two of the most important conformational variables in nucleosides are:

The Glycosidic Bond Torsion Angle (χ): This describes the orientation of the nucleobase (N6-Benzoyladenine) relative to the ribose sugar, leading to two major conformations: syn and anti.

The Sugar Pucker: This describes the conformation of the five-membered ribose ring, which is typically found in either a C2'-endo or C3'-endo pucker.

The presence of the 2'-O-methyl group tends to favor a C3'-endo sugar pucker, which is characteristic of A-form RNA helices. The bulky N6-benzoyl group introduces significant steric hindrance compared to an unmodified adenine (B156593) or even an N6-methyladenine. This bulkiness strongly influences the preferred glycosidic torsion angle. Theoretical calculations, such as relaxed potential energy surface scans, can map the energy landscape as a function of bond rotation. This allows for the identification of low-energy, stable conformers and the energy barriers between them. Understanding these conformational preferences is crucial for predicting how this compound will affect the structure of an RNA duplex or its interaction with a binding pocket.

Computational Prediction of Modification Sites

The function of this compound is realized when it is incorporated into an oligonucleotide. The precise location of this modified residue within an RNA or DNA sequence can dramatically alter the oligonucleotide's properties, such as its stability against nuclease degradation and its binding affinity to a target. nih.gov

While this compound is a synthetic building block, the importance of its 2'-O-methylation component can be understood from studies of natural RNA modifications. 2'-O-methylation (2OMe) is a widespread and vital post-transcriptional modification in many types of RNA. nih.gov Consequently, a significant research effort has focused on developing computational tools to predict which nucleotides in an RNA sequence are likely to undergo this modification. These tools use machine learning and deep learning approaches to identify patterns in the sequence context surrounding known 2OMe sites. oup.comnih.govoup.com

These predictors are trained on large datasets of experimentally verified 2'-O-methylation sites and learn to recognize the sequence features that are favored by the methyltransferase enzymes. dntb.gov.ua This allows them to scan new RNA sequences and predict potential modification sites with high accuracy. nih.gov

Table 2: Examples of Computational Tools for Predicting RNA 2'-O-Methylation Sites

| Tool Name | Methodology | Key Features | Reference |

|---|---|---|---|

| 2OMe-LM | Deep Learning (Pre-trained RNA language model, Bi-LSTM) | Integrates features from RNA language models and word2vec for high accuracy. | oup.com |

| Meta-2OM | Meta-Learning (Ensemble of ML classifiers) | Combines multiple machine learning models and diverse feature encodings for robust prediction. | nih.gov |

| H2Opred | Hybrid Deep Learning (1D-CNN and Bi-GRU with Attention) | Uses a hybrid architecture to learn from both conventional descriptors and NLP-based embeddings. | oup.com |

Although these tools are designed to predict natural modifications, the underlying principle—that the local sequence context dictates the functional consequence of a modification—is directly relevant to the use of this compound in synthetic oligonucleotides. The knowledge gained from these predictive models can inform the rational design of modified oligonucleotides, helping researchers place residues like this compound at optimal positions to achieve a desired therapeutic or diagnostic effect.

Future Perspectives and Emerging Research Avenues in N6 Benzoyl 2 O Methyl Adenosine Research

Development of Novel N6-Benzoyl-2'-O-methyl-adenosine Derivatives for Targeted Research

The core structure of this compound serves as a versatile scaffold for the creation of novel derivatives with tailored properties for specific research purposes. The existing modifications already provide enhanced stability against enzymatic degradation and improved binding affinity in nucleic acid interactions. Future research will likely focus on synthesizing new analogs with further refined characteristics.

For instance, the substitution of the 2'-O-methyl group with a 2'-fluoro group has been shown to increase binding affinity to viral RNA polymerases, suggesting a potential avenue for developing more potent antiviral agents. Another area of exploration is the creation of locked nucleic acid (LNA) versions of this nucleoside. The 2'-O,4'-C-methylene bridge in LNA analogs creates a rigid bicyclic structure, which can lead to improved hybridization specificity, a desirable trait for applications in cancer gene silencing.

Furthermore, the synthesis of derivatives with different protecting groups at the 5'-hydroxyl position, such as the dimethoxytrityl (DMT) group, is crucial for its application in solid-phase oligonucleotide synthesis. chemicalbook.com The development of a diverse library of this compound derivatives will provide researchers with a powerful toolkit to probe biological systems with greater precision.

Integration with Gene Editing Technologies and Advanced Therapeutics Research

The unique properties of this compound make it a prime candidate for integration with cutting-edge technologies like CRISPR-based gene editing. The stability conferred by the 2'-O-methyl group makes oligonucleotides containing this modification more resistant to cellular nucleases, a critical factor for in vivo applications of gene editing tools.

In the realm of advanced therapeutics, this modified nucleoside is already a key component in the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs). lookchem.com These therapeutic modalities rely on the precise hybridization of a synthetic oligonucleotide to a target mRNA molecule to modulate gene expression. The enhanced binding affinity and nuclease resistance of this compound-containing oligonucleotides can lead to more potent and durable therapeutic effects.

Future research will likely explore the incorporation of this and other modified nucleosides into more complex therapeutic constructs, such as those used for targeted drug delivery and the development of aptamers, which are short single-stranded DNA or RNA molecules that can bind to specific target molecules.

Unraveling Complex Regulatory Networks Involving RNA Modifications

The field of epitranscriptomics, which studies the role of chemical modifications on RNA, has revealed a complex layer of gene regulation. frontiersin.orgnih.gov N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a crucial role in regulating mRNA splicing, export, stability, and translation. genelink.comuco.edu

While this compound itself is a synthetic compound, its structural similarity to naturally occurring modified nucleosides makes it a valuable tool for studying the enzymes and reader proteins that govern the m6A pathway. frontiersin.org The benzoyl group can influence the binding affinity and specificity of the nucleoside to proteins that recognize m6A, allowing researchers to probe the functional consequences of these interactions.

Future studies may utilize oligonucleotides containing this compound to investigate how specific m6A modifications at defined positions within an mRNA transcript affect its fate and function. This could lead to a deeper understanding of how dysregulation of the epitranscriptome contributes to diseases like cancer. frontiersin.orgnih.gov The dynamic and reversible nature of m6A modification, regulated by "writer" and "eraser" enzymes, presents a complex regulatory network that can be dissected using precisely modified synthetic oligonucleotides. nih.govnih.gov

High-Throughput Screening Applications in Drug Discovery Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of compounds for biological activity. This compound and its derivatives are well-suited for inclusion in such screening campaigns.

The ability to synthesize a wide array of derivatives with diverse chemical properties provides a rich source of molecular diversity for HTS. These libraries can be screened against various biological targets, including enzymes, receptors, and whole cells, to identify lead compounds for drug development. For example, given that some adenosine (B11128) analogs exhibit antiviral and anticancer properties, libraries of this compound derivatives could be screened for similar activities. biosynth.comsmolecule.com

The use of this modified nucleoside as a building block in the synthesis of specialized oligonucleotide libraries for HTS is another promising avenue. lookchem.com These libraries can be used to identify novel antisense or siRNA-based therapeutics. The stability and enhanced binding properties of oligonucleotides containing this compound make them particularly suitable for HTS assays, as they are more likely to produce robust and reproducible results.

Q & A

Q. What are the standard synthetic routes for N6-Benzoyl-2'-O-methyl-adenosine, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via alkylation or acylation of adenosine derivatives. For example, alkylation of protected adenosine (e.g., N6-benzoyl-2',3',5'-tris-O-TBDMS-adenosine) with propargyl bromide using tetrabutylammonium hydroxide (TBAOH) as a phase-transfer catalyst achieves 76% yield . Key optimizations include:

- Protecting group selection : Use tert-butyldimethylsilyl (TBDMS) or 4,4'-dimethoxytrityl (DMT) groups to shield reactive hydroxyls during synthesis .

- Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in alkylation reactions .

- Temperature control : Reactions often proceed at 40–60°C to balance reactivity and side-product formation .

Q. How is the purity and regiochemistry of this compound confirmed experimentally?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 260 nm) resolves regioisomers and confirms purity (>98%) .

- NMR spectroscopy : 1H and 13C NMR distinguish N6- vs. O-alkylation products. For example, N6-alkylated compounds show downfield shifts for 2-H (8.49 ppm) and 8-H (8.14 ppm), while O-alkylated isomers exhibit upfield shifts . HMBC correlations between propargyl protons and benzoyl carbonyl carbons further confirm regiochemistry .

Q. What are the critical handling and storage protocols for this compound?

- Stability : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the benzoyl group .

- Safety : Use PPE (gloves, goggles) to avoid skin sensitization; avoid inhalation of dust .

Advanced Research Questions

Q. How does the N6-benzoyl-2'-O-methyl modification influence oligonucleotide duplex stability and target binding?

- Duplex stability : The 2'-O-methyl group enhances RNA affinity via sugar pucker pre-organization, while the N6-benzoyl group stabilizes base stacking. This combination increases melting temperature (Tm) by 1–2°C per modification in antisense oligonucleotides .

- Nuclease resistance : 2'-O-methylation reduces degradation by serum nucleases, critical for in vivo applications .

Q. What strategies mitigate regiochemical challenges during N6- vs. O-alkylation in adenosine derivatives?

- Protecting group effects : Carbamate-protected adenosine (e.g., tert-butoxycarbonyl) directs alkylation to the N6 position by sterically hindering O-alkylation .

- Catalyst choice : Phase-transfer catalysts (e.g., TBAOH) improve reaction efficiency in biphasic systems, favoring N6-alkylation .

Q. How can this compound be incorporated into modified oligonucleotides for gene-silencing applications?

- Solid-phase synthesis : Use phosphoramidite derivatives (e.g., this compound-3'-CE-phosphoramidite) with coupling efficiencies >99% under standard DNA synthesis conditions (activator: 1H-tetrazole; oxidation: iodine/water) .

- Purification : DMT-on HPLC purification ensures high-purity oligonucleotides; detritylation with 3% dichloroacetic acid removes the DMT group post-synthesis .

Q. What analytical methods are used to study the metabolic stability of this compound in biological systems?

Q. How do structural modifications (e.g., 2'-O-methyl vs. 2'-fluoro) impact pharmacological properties?

- Binding affinity : 2'-O-methyl enhances RNA binding via C3'-endo sugar conformation, while 2'-fluoro increases both RNA affinity and metabolic stability .

- Toxicity profile : 2'-O-methyl modifications reduce immunogenicity compared to phosphorothioate backbones, as shown in murine models .

Methodological Considerations

Q. What are the best practices for scaling up laboratory-scale synthesis to multi-gram quantities?

- Batch optimization : Use continuous-flow reactors to maintain temperature control and minimize side reactions .

- Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted reagents, followed by column chromatography (silica gel, eluent: CH2Cl2/MeOH) for final purification .

Q. How can computational modeling predict the impact of N6-benzoyl-2'-O-methyl modifications on RNA interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.